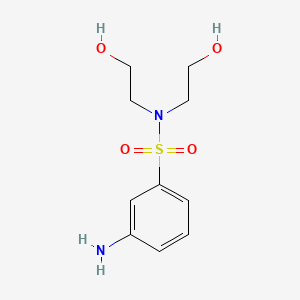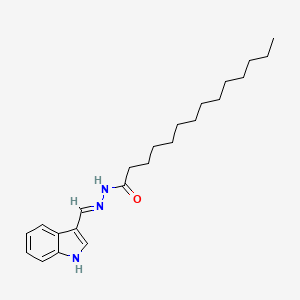
5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione: is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a toluidinomethyl group at the 2nd position, and an isoindole-1,3-dione core structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Toluidinomethylation: The toluidinomethyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated isoindole derivative with 4-toluidine in the presence of a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the bromine atom.
科学的研究の応用
Chemistry:
- The compound is used as a building block for the synthesis of more complex molecules.
- It serves as a precursor for the preparation of various isoindole derivatives with potential biological activities.
Biology:
- The compound has been studied for its potential as an enzyme inhibitor.
- It is used in the development of probes for biological imaging and diagnostics.
Medicine:
- The compound is investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory activities.
- It is used in the design of novel drug candidates targeting specific molecular pathways.
Industry:
- The compound is utilized in the production of specialty chemicals and materials.
- It is employed in the development of advanced materials with unique properties.
作用機序
The mechanism of action of 5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
- 5-bromo-2-(4-methylanilinomethyl)-1H-isoindole-1,3(2H)-dione
- 5-chloro-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione
- 5-bromo-2-(4-aminomethyl)-1H-isoindole-1,3(2H)-dione
Comparison:
- 5-bromo-2-(4-toluidinomethyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the toluidinomethyl group, which imparts specific chemical and biological properties.
- The bromine atom at the 5th position enhances the compound’s reactivity and potential for further functionalization.
- Compared to similar compounds, it may exhibit distinct biological activities and therapeutic potential.
特性
分子式 |
C16H13BrN2O2 |
|---|---|
分子量 |
345.19 g/mol |
IUPAC名 |
5-bromo-2-[(4-methylanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H13BrN2O2/c1-10-2-5-12(6-3-10)18-9-19-15(20)13-7-4-11(17)8-14(13)16(19)21/h2-8,18H,9H2,1H3 |
InChIキー |
AYQIZAILZHOQFQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]propanamide](/img/structure/B11963783.png)
![methyl (2Z)-5-(3,4-dimethoxyphenyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11963786.png)






![1-[(E)-((4-[(E)-Phenyldiazenyl]phenyl)imino)methyl]-2-naphthol](/img/structure/B11963824.png)





